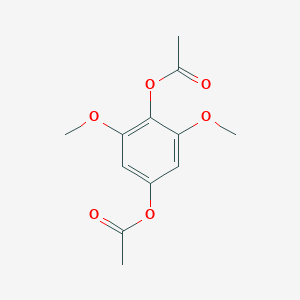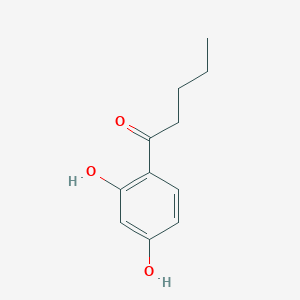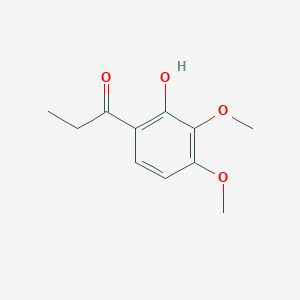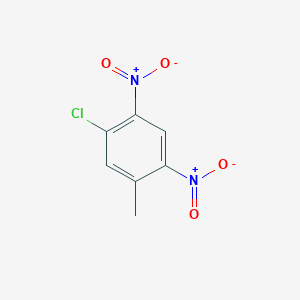
5-Chloro-2,4-dinitrotoluene
Vue d'ensemble
Description
5-Chloro-2,4-dinitrotoluene (5CDNT) is a chemical compound with the molecular formula C7H5ClN2O4 . It has an average mass of 216.579 Da and a monoisotopic mass of 215.993790 Da .
Synthesis Analysis
5CDNT can be synthesized using various methods. For instance, a molecular imprinted polymer (MIP) based electrochemical impedimetric sensor has been fabricated for the sensitive determination of 5CDNT . Another method involves the reaction of 2,4-dinitrotoluene with aldehydes to form the corresponding alcohols .Molecular Structure Analysis
The molecular structure of 5CDNT consists of a benzene ring with a chlorine atom and two nitro groups attached to it, along with a methyl group .Chemical Reactions Analysis
5CDNT can undergo various chemical reactions. For example, it can be used to synthesize 5-methyl-6-nitrobenzofuroxan . In another study, o-nitrotoluene nitration was found to produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously .Physical And Chemical Properties Analysis
5CDNT is a solid with a density of 1.5±0.1 g/cm3 . It has a boiling point of 334.0±37.0 °C at 760 mmHg and a flash point of 155.8±26.5 °C . The compound is white to cream or pale yellow in color and can exist in the form of crystals, powder, or crystalline powder .Applications De Recherche Scientifique
Electrochemical Sensing
“5-Chloro-2,4-dinitrotoluene” (5CDNT) has been used in the development of a molecular imprinted polymer (MIP) based electrochemical impedimetric sensor . This sensor is designed for the sensitive determination of 5CDNT, with a low detection limit observed to be 0.1μM .
Synthesis of Organic Compounds
5CDNT may be used to synthesize 5-methyl-6-nitrobenzofuroxan , which is an organic compound that could have various applications, although specific uses are not detailed in the search results .
Safety and Hazards
5CDNT is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Orientations Futures
The future directions of 5CDNT research could involve its use in the development of highly selective and sensitive sensors for the detection of sub-micromolar concentrations of 5CDNT . Additionally, further studies could explore its potential applications in the synthesis of other chemical compounds .
Mécanisme D'action
Target of Action
5-Chloro-2,4-dinitrotoluene (5CDNT) is a chemical compound that has been used in the development of molecular imprinted polymers (MIPs) for the sensitive determination of 5CDNT . The primary target of 5CDNT is the MIP, which is designed to have specific binding sites for 5CDNT .
Mode of Action
The mode of action of 5CDNT involves its interaction with the MIP. The MIP is synthesized using a template molecule (in this case, 5CDNT), functional monomers, and a cross-linker. The functional monomers form complexes with the template molecule, and the cross-linker is used to create a rigid three-dimensional network. After polymerization, the template molecule is removed, leaving behind specific binding sites in the MIP that can selectively rebind the template molecule .
Biochemical Pathways
It’s known that 5cdnt can be used to synthesize 5-methyl-6-nitrobenzofuroxan
Pharmacokinetics
Given its use in the synthesis of other compounds and its role in the development of MIPs, it’s likely that these properties would be influenced by factors such as the specific conditions of the synthesis or the characteristics of the MIP .
Result of Action
The result of 5CDNT’s action is the creation of specific binding sites in the MIP that can selectively rebind 5CDNT. This allows for the sensitive determination of 5CDNT, with a low detection limit observed to be 0.1μM .
Action Environment
The action of 5CDNT, particularly its efficacy and stability, can be influenced by various environmental factors. For instance, the conditions under which the MIP is synthesized can affect the formation of the binding sites and thus the ability of the MIP to selectively bind 5CDNT
Propriétés
IUPAC Name |
1-chloro-5-methyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPGZNHKMJEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291667 | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51676-74-5 | |
| Record name | 51676-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2,4-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of detecting 5-Chloro-2,4-dinitrotoluene and how does the research approach this challenge?
A: 5-Chloro-2,4-dinitrotoluene is a toxic compound and a byproduct in the manufacturing of explosives like TNT (trinitrotoluene). Its presence in the environment poses significant health and ecological risks. Traditional detection methods can be expensive and time-consuming. The research focuses on developing a highly selective and sensitive electrochemical impedance sensor for detecting sub-micromolar concentrations of 5-Chloro-2,4-dinitrotoluene [].
Q2: What are the advantages of using electrochemical impedance spectroscopy for this application?
A2: Electrochemical impedance spectroscopy offers several benefits for detecting 5-Chloro-2,4-dinitrotoluene:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



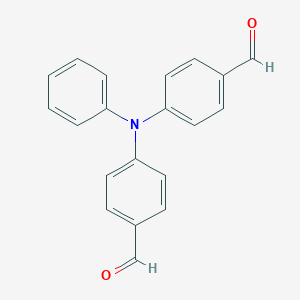
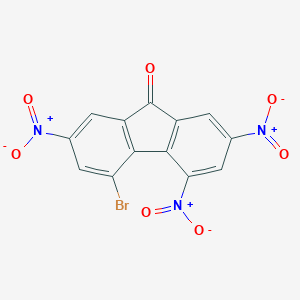
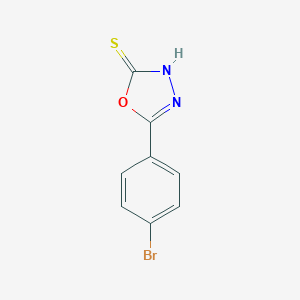
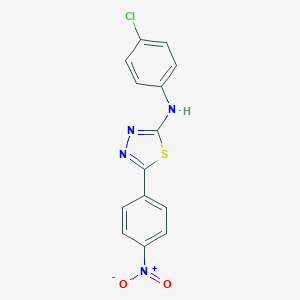
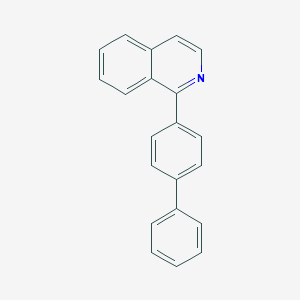


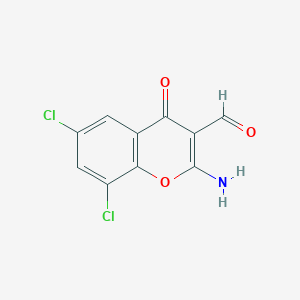
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
